

Application Notes and Protocols for In Vitro Cell Culture Experiments with CSRM617

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Audience: Researchers, scientists, and drug development professionals.

Introduction

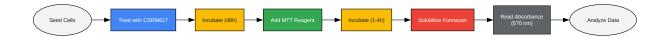
CSRM617 is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of the androgen receptor network.[1][2] It has been identified as a promising therapeutic agent for aggressive prostate cancer. **CSRM617** directly binds to the OC2-HOX domain, inducing apoptosis in cancer cells.[1][2] These application notes provide detailed protocols for in vitro experiments to study the effects of **CSRM617** on prostate cancer cell lines.

Mechanism of Action

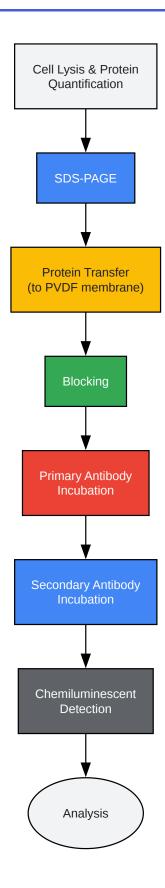
CSRM617 exerts its anti-cancer effects by inhibiting the transcriptional activity of ONECUT2. This leads to the suppression of AR-dependent growth and survival mechanisms.[3][4] The inhibition of OC2 by **CSRM617** results in the induction of apoptosis, evidenced by the appearance of cleaved Caspase-3 and PARP.[1][2] A key downstream target and biomarker of **CSRM617** activity is the downregulation of PEG10 mRNA and protein expression.[2][5]

Signaling Pathway









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